molecular formula C40H64N9O16P B13429841 PinMPA-Nonapeptide

PinMPA-Nonapeptide

Cat. No.: B13429841
M. Wt: 958.0 g/mol
InChI Key: CBHXJWDSFPKOFN-IAIICGMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theoretical Frameworks for Biomarker Development in Organophosphorus Agent Exposure

The development of biomarkers for organophosphorus (OP) agent exposure is predicated on the fundamental principle of covalent adduction to biological macromolecules. capes.gov.brresearchgate.net OPs, such as the nerve agent soman (B1219632) (O-pinacolyl methylphosphonofluoridate), exert their primary toxic effect by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve function. nih.govbitesizebio.com This inhibition occurs through the phosphonylation of a serine residue within the enzyme's active site. sepscience.com

However, for biomarker purposes, another abundant blood protein, butyrylcholinesterase (BChE), serves as a more practical target. oup.comtuwien.at Although its precise biological role is less defined, BChE reacts readily with OP agents, forming stable adducts. oup.comtuwien.at Upon exposure to soman, the pinacolyl methylphosphonyl moiety covalently binds to a specific serine residue (Ser-198) in the active site of human BChE. capes.gov.brgoogle.com

For analytical detection, the adducted BChE protein is too large to be analyzed directly by mass spectrometry. Therefore, a common strategy involves the enzymatic digestion of the protein, typically with pepsin, which cleaves the protein into smaller, more manageable peptide fragments. opcw.orgnih.gov This process yields a specific phosphonylated nonapeptide, Phe-Gly-Glu-Ser*-Ala-Gly-Ala-Ala-Ser (FGESAGAAS), where Ser represents the phosphonylated serine. google.comnih.gov The resulting adduct, specifically from soman exposure, is Pinacolyl Methylphosphonic Acid-Nonapeptide, or PinMPA-Nonapeptide. capes.gov.brgoogle.com This nonapeptide is a direct and unambiguous biomarker of exposure to soman. capes.gov.brgoogle.com

A further complexity in this theoretical framework is the phenomenon of "aging." google.comd-nb.info In vivo, the initial this compound adduct can undergo hydrolysis, where the pinacolyl group is cleaved off, leaving a methylphosphonic acid (MPA) moiety attached to the serine residue. oup.comgoogle.com This "aged" adduct is highly stable and resistant to further hydrolysis, making it a long-lasting biomarker that can persist in the body for days or weeks. google.com The detection of this aged adduct provides definitive proof of exposure to a methylphosphonate (B1257008) nerve agent like soman. google.com

Historical Perspectives on Adduct Formation and Nonapeptide Biomarkers

The concept of using protein adducts as biomarkers for exposure to toxic chemicals has been established for several decades. researchgate.net Early research focused on the inhibition of cholinesterases as a general indicator of OP poisoning. tuwien.at However, these enzymatic assays lacked the specificity to identify the particular agent responsible for the exposure. sepscience.com

The advent of advanced mass spectrometry techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), revolutionized the field. opcw.orgnih.gov Researchers were able to move beyond simply measuring enzyme activity to identifying the specific chemical structures of the adducts themselves.

A significant breakthrough was the identification of the specific nonapeptide sequence (FGES*AGAAS) from BChE as a consistent and reliable biomarker following proteolytic digestion. nih.govd-nb.info This discovery provided a standardized target for analytical methods. Early studies successfully applied this approach to verify exposure in real-world scenarios, such as the analysis of samples from victims of the 1995 Tokyo subway sarin (B92409) attack. opcw.orgd-nb.info These investigations laid the groundwork for the development of methods to detect adducts from other nerve agents, including soman. The synthesis of organophosphorus-adducted serine derivatives, such as N-Fmoc-serinyl pinacolyl methylphosphonate, was crucial for producing analytical standards needed for these methods. google.com

Current Research Gaps and the Rationale for Investigating this compound

Despite significant progress, several research gaps remain in the study of this compound and related biomarkers. A primary challenge is the development of methods that can rapidly and sensitively quantify the adducts in complex biological matrices. capes.gov.br While current LC-MS/MS methods are highly specific, there is a continuous need for improvements in detection limits and throughput, especially in mass casualty scenarios. springermedizin.de

Another area of active research is the investigation of the kinetics of adduct formation and aging in vivo. oup.com A more comprehensive understanding of the time course of this compound and its aged MPA-nonapeptide counterpart in the body would enhance the ability to estimate the time of exposure. oup.com Furthermore, the development of analytical methods that can distinguish between different stereoisomers of soman adducts could provide more detailed forensic information.

The synthesis of stable, isotopically labeled internal standards for this compound and its aged form is also a critical area of ongoing research. capes.gov.br These standards are essential for accurate quantification in mass spectrometry-based assays. Additionally, exploring alternative protein targets and digestion enzymes could lead to the discovery of new and complementary biomarkers. nih.gov The investigation of novel derivatization techniques to enhance the ionization efficiency and detection sensitivity of the nonapeptide adducts is another promising avenue. nih.gov

Significance of this compound as a Molecular Entity in Forensic and Mechanistic Studies

The significance of this compound in forensic and mechanistic studies is multifaceted. Forensically, its detection provides unequivocal evidence of exposure to the nerve agent soman, which is a scheduled chemical weapon under the Chemical Weapons Convention. dtic.mil The high specificity of this biomarker is crucial for international verification activities and in legal investigations of alleged chemical attacks. d-nb.info

Mechanistically, the study of this compound formation and degradation provides valuable insights into the toxicology of organophosphorus nerve agents. By characterizing the adduct and its aged product, scientists can better understand the processes of covalent binding, in-vivo stability, and detoxification pathways. oup.comgoogle.com This knowledge is vital for the development of more effective medical countermeasures and antidotes.

Furthermore, this compound serves as a benchmark for the development of new analytical technologies. The challenges associated with its detection have spurred innovation in mass spectrometry, chromatography, and sample preparation techniques. springermedizin.de The methods developed for this compound are often adaptable to the detection of adducts from other nerve agents and toxic compounds. opcw.orgnih.gov

Chemical Compound Data

The following table lists the chemical compounds mentioned in this article.

Compound NameAbbreviationRole/Significance
Pinacolyl Methylphosphonic Acid-NonapeptideThis compoundBiomarker adduct of soman and BChE-derived nonapeptide.
SomanGDOrganophosphorus nerve agent.
ButyrylcholinesteraseBChETarget protein for soman adduction.
AcetylcholinesteraseAChEPrimary target of OP nerve agents, crucial for nerve function.
Phe-Gly-Glu-Ser-Ala-Gly-Ala-Ala-SerFGESAGAASThe nonapeptide sequence from BChE that is adducted.
Methylphosphonic Acid-NonapeptideMPA-Nonapeptide"Aged" form of the this compound biomarker.
Pinacolyl Methylphosphonic AcidPinMPAHydrolysis product of soman.
PepsinEnzyme used for proteolytic digestion of BChE.

Mass Spectrometric Data for Key Analytes

The following table provides mass spectrometric data for the key nonapeptide analytes discussed. This data is crucial for their identification using mass spectrometry.

AnalyteDescriptionProtonated Molecule (MH+) m/z
Unadducted NonapeptideThe native FGESAGAAS peptide.806.3 (Calculated)
This compoundThe initial adduct formed after soman exposure.960.6 opcw.org
MPA-NonapeptideThe "aged" adduct, a stable long-term biomarker.876.3 opcw.org

Properties

Molecular Formula

C40H64N9O16P

Molecular Weight

958.0 g/mol

IUPAC Name

4-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C40H64N9O16P/c1-21(33(55)42-17-30(51)44-22(2)34(56)45-23(3)35(57)48-28(19-50)39(61)62)46-38(60)29(20-64-66(8,63)65-24(4)40(5,6)7)49-37(59)27(14-15-32(53)54)47-31(52)18-43-36(58)26(41)16-25-12-10-9-11-13-25/h9-13,21-24,26-29,50H,14-20,41H2,1-8H3,(H,42,55)(H,43,58)(H,44,51)(H,45,56)(H,46,60)(H,47,52)(H,48,57)(H,49,59)(H,53,54)(H,61,62)/t21-,22-,23-,24?,26-,27?,28-,29-,66?/m0/s1

InChI Key

CBHXJWDSFPKOFN-IAIICGMXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](COP(=O)(C)OC(C)C(C)(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(COP(=O)(C)OC(C)C(C)(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Synthetic and Derivatization Strategies for Pinmpa Nonapeptide and Its Analogs

Peptide Synthesis Methodologies for the Nonapeptide Backbone

The nonapeptide backbone of PinMPA-nonapeptide, with the sequence Phenylalanyl-Glycyl-Glutamyl-Seryl-Alanyl-Glycyl-Alanyl-Alanyl-Serine (FGESAGAAS), can be constructed using two principal methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for the routine synthesis of peptides of moderate length, such as the nonapeptide backbone. chempep.com The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. chempep.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. chempep.com

The most widely adopted SPPS strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. In this method, the N-terminus of the amino acid is temporarily protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups like tert-butyl (tBu). The synthesis proceeds from the C-terminus to the N-terminus.

A typical Fmoc-SPPS cycle for the nonapeptide backbone involves the following steps:

Resin Selection and Anchoring: The synthesis begins by attaching the C-terminal amino acid (Serine) to a suitable solid support, such as a Wang or Rink amide resin.

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in dimethylformamide (DMF), to expose the free N-terminal amine.

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated by a coupling reagent (e.g., HBTU, HATU) and added in excess to the resin to form a new peptide bond.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

These deprotection, coupling, and washing steps are repeated for each amino acid in the sequence until the full nonapeptide is assembled.

Table 1: Generalized Fmoc-SPPS Cycle for Nonapeptide Synthesis

Step Reagents and Solvents Purpose
1. Swelling Dimethylformamide (DMF) or Dichloromethane (DCM) Prepares the resin for synthesis by swelling the polymer matrix.
2. Fmoc Deprotection 20% Piperidine in DMF Removes the Fmoc protecting group from the N-terminus of the growing peptide chain.
3. Washing DMF, DCM, Isopropanol Removes residual piperidine and byproducts.
4. Coupling Fmoc-amino acid, Coupling reagent (e.g., HBTU/HOBt), Base (e.g., DIPEA) in DMF Activates the incoming amino acid and facilitates peptide bond formation.
5. Washing DMF, DCM Removes excess reagents and soluble byproducts.

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis, also known as classical peptide synthesis, involves the coupling of amino acids or peptide fragments in a homogeneous solution. chempep.com While generally more labor-intensive than SPPS due to the need for purification of intermediates after each step, it remains a valuable technique, particularly for large-scale synthesis and the preparation of very long peptides. chempep.com

A key strategy in solution-phase synthesis for longer peptides is fragment condensation . springernature.com This approach involves the synthesis of smaller, protected peptide fragments, which are then purified and coupled together in solution to form the final peptide. springernature.comnih.gov This convergent strategy can be more efficient than a linear, stepwise synthesis for a nonapeptide.

For the FGESAGAAS backbone, a potential fragment condensation strategy could involve the synthesis of two or three smaller peptide fragments, for example:

Fragment A: Fmoc-Phe-Gly-OH

Fragment B: H-Glu(OtBu)-Ser(tBu)-Ala-Gly-Ala-Ala-Ser(tBu)-OAl

These fragments would be synthesized, purified, and then coupled in solution.

Table 2: Illustrative Fragment Condensation Strategy for the Nonapeptide Backbone

Fragment 1 Synthesis Fragment 2 Synthesis Fragment Condensation Final Deprotection

Phosphonylation Chemistry for Pinacolyl Methylphosphonic Acid Incorporation

The defining feature of this compound is the phosphonate (B1237965) monoester linkage between pinacolyl methylphosphonic acid and the serine residue at the fourth position. There are two primary strategies for introducing this moiety: direct adduction mimicry and the use of pre-functionalized building blocks.

Direct Adduction Mimicry Techniques

This approach aims to mimic the biological adduction of organophosphorus nerve agents to serine hydrolases. The fully assembled and protected nonapeptide backbone is first synthesized on the solid support. Subsequently, a reactive phosphonylating agent is used to directly modify the side-chain hydroxyl group of the target serine residue.

This method can be challenging due to the need for a highly chemoselective reaction to phosphonylate only the intended serine hydroxyl group without causing side reactions on other functional groups within the peptide, such as the glutamic acid side chain or the C-terminal serine. The reaction conditions must be carefully optimized to achieve a high yield of the desired product.

Pre-functionalization Strategies for PinMPA Integration

The more common and generally more efficient method for incorporating the PinMPA group is through a pre-functionalization or "building block" strategy. sigmaaldrich.com This involves the synthesis of a modified serine amino acid in which the PinMPA moiety is already attached to the side-chain hydroxyl group. This "building block" is then protected at the N-terminus with an Fmoc group, making it compatible with standard SPPS protocols. nih.govnih.gov

The synthesis of the Fmoc-Ser(PinMPA)-OH building block allows for its direct incorporation into the peptide chain at the desired position during the SPPS elongation cycle. nih.gov This approach avoids the potential for side reactions associated with direct phosphonylation of the full peptide and generally results in higher yields and purity of the final product. Various protecting groups can be used for the phosphonate group during synthesis to ensure its stability throughout the peptide assembly and cleavage from the resin. sigmaaldrich.com

Table 3: Comparison of Phosphonylation Strategies

Feature Direct Adduction Mimicry Pre-functionalization (Building Block)
Timing of Phosphonylation Post-peptide synthesis During peptide synthesis
Key Reagent Reactive phosphonylating agent Pre-synthesized Fmoc-Ser(PinMPA)-OH
Primary Challenge Achieving high chemoselectivity and avoiding side reactions on the full peptide. Multi-step synthesis of the phosphonylated amino acid building block.

| Typical Efficiency | Can be lower due to potential side reactions and incomplete conversion. | Generally higher yields and purity of the final peptide. |

Isotopic Labeling Approaches for this compound Internal Standards

For the quantitative analysis of this compound by mass spectrometry, stable isotopically labeled (SIL) internal standards are indispensable. These standards are chemically identical to the analyte but have a greater mass due to the incorporation of heavy isotopes, allowing for accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov

Several strategies can be employed to synthesize SIL this compound:

Labeled Amino Acid Incorporation: One of the most straightforward methods is to incorporate one or more stable isotope-labeled amino acids into the nonapeptide backbone during SPPS. Commercially available Fmoc-protected amino acids labeled with ¹³C and/or ¹⁵N (e.g., Fmoc-[¹³C₆, ¹⁵N]-L-Leucine) can be used at specific positions in the sequence. nih.gov This introduces a known mass shift in the final peptide.

Synthesis of a Labeled PinMPA Moiety: An alternative approach is to synthesize the PinMPA moiety itself with isotopic labels. This typically involves using deuterated starting materials to produce a deuterated version of pinacolyl methylphosphonate (B1257008). This labeled PinMPA can then be used to create the phosphonylated serine building block for incorporation into the peptide.

The choice of labeling strategy depends on the desired mass shift, the commercial availability of labeled precursors, and the synthetic feasibility. The goal is to produce a standard that is easily distinguishable from the native analyte by mass spectrometry and that co-elutes chromatographically.

Table 4: Common Isotopes and Potential Labeling Positions for this compound Internal Standards

Isotope Potential Location in this compound Common Mass Increase per Atom
Deuterium (²H or D) Pinacolyl group of the PinMPA moiety; non-exchangeable C-H positions on amino acid side chains. +1 Da
Carbon-13 (¹³C) Amino acid backbone (e.g., Gly, Ala); PinMPA methyl or pinacolyl group. +1 Da

Design and Synthesis of this compound Derivatives and Analogs for Structure-Activity Relationship Studies

The development of this compound (Polymyxin B nonapeptide, PMBN) derivatives and analogs is a key strategy aimed at understanding the structural determinants of its biological activity, particularly its ability to permeabilize the outer membrane of Gram-negative bacteria. Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features required for this activity, guiding the design of new analogs with potentially improved properties.

The synthesis of this compound and its analogs typically begins with the parent molecule, Polymyxin B. The nonapeptide is traditionally generated through the enzymatic cleavage of the N-terminal fatty acyl-diaminobutyric acid (Dab) residue from Polymyxin B using enzymes like papain or ficin. nih.gov For the creation of novel analogs, a semi-synthetic approach is often employed. This involves chemical modifications to the core nonapeptide structure, such as the addition of different acyl chains or the substitution of specific amino acid residues. nih.gov

A significant focus of SAR studies has been the modification of the N-terminus of the nonapeptide, an area left vacant by the removal of the fatty acid in the parent molecule. While this compound itself lacks direct bactericidal activity, the introduction of various fatty acyl groups can restore some of this activity. The length and nature of this acyl chain have been shown to be critical. For instance, studies on a series of N-acylated this compound derivatives have demonstrated that the antimicrobial potency is strongly influenced by the fatty acid component. nih.gov

Systematic variations in the amino acid residues of the cyclic peptide core have also been explored to probe their roles in outer membrane permeabilization and lipopolysaccharide (LPS) binding. Key amino acids, particularly the cationic diaminobutyric acid (Dab) residues, are crucial for the initial electrostatic interactions with the negatively charged LPS. The d-phenylalanine (B559541) at position 6 (d-Phe⁶) and leucine (B10760876) at position 7 (Leu⁷) form a hydrophobic domain that is also important for membrane interaction. nih.gov The substitution of these residues often leads to a significant reduction in activity, highlighting their importance.

The following tables present data from SAR studies on this compound analogs, illustrating the impact of modifications to the N-terminal acyl chain and specific amino acid residues on their antimicrobial activity against various Gram-negative bacteria.

Table 1: Structure-Activity Relationship of N-Acylated this compound Analogs

This table details the minimum inhibitory concentrations (MIC) of this compound analogs with different fatty acid modifications at the N-terminus against several bacterial strains.

AnalogN-terminal ModificationMIC (mg/L) vs. E. coliMIC (mg/L) vs. K. pneumoniaeMIC (mg/L) vs. P. aeruginosa
PMBNNone>128>128>128
Octanoyl-PMBNC8:0163264
Decanoyl-PMBNC10:081632
Dodecanoyl-PMBNC12:04816
Tetradecanoyl-PMBNC14:081632

Table 2: Impact of Amino Acid Substitutions in the this compound Ring on Sensitizing Activity

This table shows the effect of substituting key amino acid residues within the cyclic peptide on the ability of the analog to sensitize E. coli to the antibiotic novobiocin (B609625). The sensitizing activity is presented as the fold reduction in the MIC of novobiocin in the presence of the analog.

AnalogSubstitutionFold Reduction in Novobiocin MIC
This compoundNone100
[Ala⁶]-PMBNd-Phe⁶ → Ala10
[Ala⁷]-PMBNLeu⁷ → Ala25
[Lys⁴]-PMBNDab⁴ → Lys80
[Orn⁴]-PMBNDab⁴ → Orn90

These SAR studies underscore the delicate balance between hydrophobicity and cationicity required for the biological activity of this compound and its derivatives. The data generated from these studies are crucial for the rational design of novel analogs with enhanced outer membrane permeabilizing activity, potentially leading to new therapeutic strategies against multidrug-resistant Gram-negative bacteria.

Mechanistic Pathways of Pinmpa Nonapeptide Formation and Interaction

Enzymatic Adduction Mechanisms of Organophosphorus Agents with Cholinesterases

Organophosphorus agents exert their toxicity by covalently modifying the active site of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net This process, known as phosphylation or phosphonylation, renders the enzyme inactive, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent cholinergic crisis. portlandpress.comnih.gov

Specificity of Serine Residue Phosphonylation (e.g., Ser-198 of Butyrylcholinesterase)

The primary target for organophosphorus agents within cholinesterases is a highly reactive serine residue located in the enzyme's active site. nih.govresearchgate.net In human butyrylcholinesterase (BChE), this crucial residue is Serine-198 (Ser-198). researchgate.netnih.gov The phosphonylation of Ser-198 by an OP agent, such as the nerve agent soman (B1219632), results in the formation of a stable phosphonylated enzyme adduct. nih.govacs.org This reaction is highly specific due to the architecture of the active site, which facilitates the nucleophilic attack of the serine hydroxyl group on the phosphorus atom of the OP agent. mmsl.cz

Role of Aging in Phosphonylated Adduct Stability

Following the initial phosphonylation, the adduct can undergo a time-dependent process known as "aging". nih.govoup.com This process involves the dealkylation of one of the alkyl groups attached to the phosphorus atom of the adduct. nih.govmdpi.com For soman, which has a pinacolyl group, aging occurs rapidly. The dealkylation results in a negatively charged phosphonate (B1237965) monoanion that is covalently bound to the serine residue. acs.orgmdpi.com This aged adduct is exceptionally stable and resistant to reactivation by standard oxime antidotes. nih.govmdpi.com The increased stability is attributed to conformational changes in the enzyme and the formation of a salt bridge between the negatively charged adduct and a protonated histidine residue in the active site. nih.gov

Proteolytic Digestion Strategies for Nonapeptide Release (e.g., Pepsin Digestion)

To detect the OP adduct as a biomarker, the inhibited BChE is isolated and broken down into smaller peptide fragments. nih.govopcw.org This is typically achieved through enzymatic digestion.

Pepsin, a protease that functions under acidic conditions, is commonly used to digest the phosphonylated BChE. nih.govopcw.orgnato.int This digestion cleaves the protein at specific sites, releasing a nine-amino-acid peptide (nonapeptide) that contains the phosphonylated serine residue. nih.govnih.gov For BChE inhibited by soman, this results in the formation of PinMPA-nonapeptide, with the sequence Phe-Gly-Glu-Ser-Ala-Gly-Ala-Ala-Ser, where Ser represents the phosphonylated serine. nih.govrsc.org

Optimization of Digestion Parameters (pH, Time, Enzyme Concentration)

The efficiency of the nonapeptide release is highly dependent on the conditions of the pepsin digestion. Key parameters that require optimization include pH, digestion time, and the concentration of pepsin.

pH: Pepsin exhibits optimal activity in acidic environments. However, excessively low pH can lead to the accelerated "aging" of certain nonapeptide adducts, making them harder to detect. researchgate.net Therefore, a balance must be struck. For instance, lowering the formic acid concentration in the buffer to 0.05% (pH 2.67) has been shown to be effective. researchgate.net

Time: The incubation time with pepsin is critical. While longer digestion times can increase the yield of the target peptide, they can also promote the degradation of the nonapeptide or unwanted side reactions like aging. researchgate.netresearchgate.net Studies have shown that a digestion time of 0.5 to 2 hours can be optimal. opcw.orgresearchgate.netoup.com

Enzyme Concentration: The ratio of pepsin to the BChE substrate influences the digestion efficiency. researchgate.netnih.gov A higher enzyme concentration can lead to a more complete and faster digestion, but excessive amounts can result in the generation of interfering autolysis products. nih.gov

Optimized Pepsin Digestion Parameters

ParameterConditionRationaleReference
pH~2.67 (0.05% Formic Acid)Balances pepsin activity with minimizing adduct aging. researchgate.net
Time0.5 - 2 hoursSufficient for nonapeptide release while limiting degradation. opcw.orgresearchgate.netoup.com
Enzyme:Substrate Ratio1:20 (w/w)Effective digestion with reduced pepsin autolysis. nih.gov
Temperature37°COptimal temperature for pepsin activity. opcw.orgresearchgate.netoup.com

Molecular Interactions of this compound with Biological Macromolecules (e.g., Antibodies)

The this compound itself can be a target for detection by biological macromolecules, most notably antibodies. The development of monoclonal antibodies with high specificity and affinity for the this compound allows for highly sensitive immunodetection methods. nih.govnih.gov These interactions are governed by the principles of molecular recognition, where the antibody's binding site (paratope) complements the shape and chemical properties of the nonapeptide epitope. mdpi.com The binding is driven by a combination of non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. mdpi.compreprints.org

Theoretical Modeling of Adduction Kinetics and Thermodynamics

Computational methods play a crucial role in understanding the mechanisms of OP adduction to cholinesterases. Theoretical modeling can provide insights into the kinetics and thermodynamics of the phosphonylation and aging processes. nih.govnih.gov These models can simulate the molecular dynamics of the enzyme-inhibitor interaction, predict binding affinities, and elucidate the transition states of the reactions. nih.govscielo.br Such studies have been instrumental in explaining the high reaction rates of OP agents with cholinesterases and the stability of the aged adducts. magtechjournal.com Furthermore, theoretical approaches are being used to design novel reactivators capable of reversing the aged adduct, a significant challenge in the treatment of OP poisoning. researchgate.net

Advanced Analytical Methodologies for Pinmpa Nonapeptide Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of PinMPA-Nonapeptide. This is due to its high selectivity and sensitivity, which are essential for detecting the trace amounts of the adduct typically present in biological samples. The general workflow involves the extraction of BChE from a sample, often using immunomagnetic separation, followed by enzymatic digestion with pepsin to yield the target nonapeptide, FGES(PinMPA)AGAAS. oup.comacs.org

Ultra-High-Pressure Liquid Chromatography (UHPLC) Optimization

The separation of this compound from the complex mixture resulting from the digestion of biological samples is a critical step that is effectively achieved using Ultra-High-Pressure Liquid Chromatography (UHPLC). The optimization of UHPLC parameters is crucial for achieving high resolution, short analysis times, and good peak shapes.

Methodologies for the analysis of structurally similar organophosphorus nerve agent-BChE adducts often utilize reversed-phase chromatography. A common choice for the stationary phase is a C18 column, which is well-suited for separating peptides. oup.com The mobile phases typically consist of an aqueous component and an organic component, both acidified, usually with formic acid, to improve peak shape and ionization efficiency. oup.com

A typical gradient elution starts with a low concentration of the organic phase, which is then ramped up to elute the more hydrophobic compounds. For the analysis of related BChE nonapeptide adducts, a linear gradient from a low percentage of acetonitrile (B52724) to a higher percentage over several minutes has been shown to be effective. oup.comcdc.gov The flow rates in UHPLC systems are generally in the range of 0.3 to 0.6 mL/min, allowing for rapid analysis times, often under 5 minutes per sample. nih.gov

Table 1: Illustrative UHPLC Parameters for BChE Nonapeptide Adduct Analysis

ParameterValueSource
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) oup.com
Mobile Phase A 0.1% Formic Acid in Water oup.com
Mobile Phase B 0.1% Formic Acid in Acetonitrile oup.com
Gradient 2% to 60% B over 1.3 min cdc.gov
Flow Rate 0.3 mL/min oup.com
Injection Volume 5 µL oup.com
Column Temperature 40 °CNot explicitly found in search results, but a common practice.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Parameters

The choice of ionization source is critical for converting the eluted this compound into gas-phase ions suitable for mass spectrometric analysis. Electrospray Ionization (ESI) is the most commonly employed technique for the analysis of peptides and proteins, including phosphopeptides, due to its soft ionization nature which minimizes fragmentation of the parent molecule. researchgate.net ESI is particularly effective for polar and large molecules, making it ideal for the nonapeptide adduct. oup.com

In positive ESI mode, key parameters that are optimized include the capillary voltage, drying gas temperature and flow rate, and nebulizer pressure. These parameters are adjusted to maximize the signal of the protonated molecular ion ([M+H]⁺) of this compound while minimizing in-source fragmentation. oup.comnih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that can be used, particularly for less polar and smaller molecules. While ESI is generally preferred for peptides, APCI can be an alternative, especially in toxicological screening where a wide range of compounds are targeted. oup.comthermofisher.com For organophosphorus compounds, APCI has been shown to produce protonated molecules with high sensitivity. researchgate.netresearchgate.net Optimization of APCI parameters would involve adjusting the corona discharge current, vaporizer temperature, and gas flows. thermofisher.com

Table 2: Representative ESI Source Parameters for BChE Nonapeptide Adduct Analysis

ParameterValueSource
Ionization Mode Positive Electrospray Ionization (ESI) oup.com
Capillary Voltage 3500 V oup.comnih.gov
Drying Gas Temperature 220 °C nih.gov
Drying Gas Flow 11 L/min nih.gov
Nebulizer Pressure 60 psi nih.gov
Sheath Gas Temperature 350 °C nih.gov
Sheath Gas Flow 11 L/min nih.gov

Multiple Reaction Monitoring (MRM) Transition Development

For quantitative analysis, tandem mass spectrometers are typically operated in the Multiple Reaction Monitoring (MRM) mode. This mode offers exceptional selectivity and sensitivity by monitoring specific fragmentation pathways of the target analyte. An MRM experiment involves the selection of a precursor ion (the molecular ion of this compound) in the first quadrupole, its fragmentation in the collision cell, and the selection of a specific product ion in the third quadrupole. nato.int

The development of an MRM method requires the identification of suitable precursor-to-product ion transitions. For the this compound, the precursor ion would be its protonated molecule. Upon collision-induced dissociation (CID), a characteristic loss of the phosphonyl moiety is often observed, leading to a common fragment ion for a class of adducts. For BChE nonapeptide adducts, product ions at m/z 778.3, 673.3, and 620.3 are frequently monitored. cdc.gov The transition from the precursor ion to one or more of these product ions can be used for quantification and confirmation. cdc.govnato.int

Table 3: Exemplary MRM Transitions for BChE Nonapeptide Adducts

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)UseSource
Sarin-BChE Nonapeptide Adduct916.4778.3~30-35Quantitation cdc.govnato.int
Sarin-BChE Nonapeptide Adduct916.4673.3~35-40Confirmation cdc.gov
Unadducted BChE Nonapeptide796.3691.325Control cdc.gov
Unadducted BChE Nonapeptide796.3620.327Control cdc.gov

Immunoassay Development for this compound Detection

Immunoassays offer a complementary approach to LC-MS/MS for the detection of this compound. These methods are often faster, more portable, and can be adapted for high-throughput screening. The development of a reliable immunoassay hinges on the generation of specific antibodies and the design of a sensitive assay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Antibody Generation and Characterization

The generation of antibodies that specifically recognize the this compound is the most critical and challenging step in immunoassay development. Since the nonapeptide itself is a small molecule (a hapten), it is not immunogenic on its own. Therefore, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit an immune response in an animal model (e.g., rabbits or mice). nih.gov

The selection of the peptide sequence for immunization is crucial. nih.gov In this case, the synthetic this compound would be used. The success of antibody production can be hindered by the stability of the phosphonylated peptide hapten. researchgate.net Reports on the development of antibodies against a phosphonylated BChE decapeptide have noted challenges with the chemical instability of the hapten. researchgate.net

Once antibodies are generated, they must be thoroughly characterized for their specificity and affinity. This involves testing their ability to bind to the this compound and assessing any cross-reactivity with the unadducted nonapeptide or other structurally similar molecules. This is often done using techniques like direct or competitive ELISA. researchgate.net While monoclonal antibodies against other OP-protein adducts have been successfully developed, specific antibodies for the this compound are not widely reported. researchgate.netdtic.mil

Enzyme-Linked Immunosorbent Assay (ELISA) Development

An ELISA is a plate-based assay that uses antibodies and an enzyme-linked reporter to detect and quantify a substance. For a small molecule like this compound, a competitive ELISA format is typically the most suitable. thermofisher.comjacksonimmuno.com

In a competitive ELISA for this compound, a known amount of the nonapeptide-carrier conjugate would be immobilized on the surface of a microplate well. The sample to be tested, which may contain the free this compound, is mixed with a limited amount of the specific antibody and added to the well. The free nonapeptide in the sample competes with the immobilized nonapeptide for binding to the antibody. The amount of antibody that binds to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a color-producing reaction. The signal is inversely proportional to the concentration of this compound in the sample.

The development of a robust ELISA requires careful optimization of several parameters, including the concentrations of the coating antigen and the primary antibody, incubation times and temperatures, and the choice of blocking and washing buffers. thermofisher.combiogenes.de The sensitivity and specificity of the assay would need to be validated against known standards and compared with the gold-standard LC-MS/MS method. While the principles of ELISA are well-established, the successful development of an assay for this compound is contingent on the availability of high-affinity and specific antibodies. thermofisher.comexplorationpub.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Separation and Analysis

Capillary electrophoresis-mass spectrometry (CE-MS) has emerged as a powerful analytical tool for the analysis of peptides and proteins, offering high separation efficiency, speed, and sensitivity with minimal sample consumption. wikipedia.org This technique is particularly well-suited for the analysis of this compound, a nonapeptide that may be present in trace amounts in complex biological fluids.

The fundamental principle of CE involves the separation of ions in a narrow capillary under the influence of a high electric field. wikipedia.org The separation of analytes is based on their charge, size, and the electroosmotic flow within the capillary. When coupled with mass spectrometry, CE provides not only separation but also mass-to-charge ratio information, enabling the confident identification and quantification of this compound.

The interface between the CE instrument and the mass spectrometer is a critical component of the setup. wikipedia.orgnumberanalytics.com Electrospray ionization (ESI) is the most common interface used for CE-MS, as it allows for the gentle ionization of peptides like this compound directly from the liquid phase into the gas phase for mass analysis. unistra.fr Sheathless and sheath-flow interfaces are two common configurations for coupling CE to ESI-MS. wikipedia.org

A key advantage of CE-MS for this compound analysis is its high resolving power, which allows for the separation of the target peptide from other closely related endogenous peptides or potential impurities. nih.gov Furthermore, the development of novel capillary coatings and background electrolytes can be optimized to enhance the separation efficiency and minimize the interaction of this compound with the capillary wall.

Recent advancements in CE-MS technology, such as the use of high-resolution mass spectrometers (e.g., time-of-flight or Orbitrap), have further improved the sensitivity and specificity of peptide analysis. nih.gov These instruments provide accurate mass measurements, which can aid in the structural elucidation of this compound and its potential metabolites or degradation products.

Table 1: Illustrative CE-MS Parameters for this compound Analysis

ParameterCondition
CapillaryFused-silica, 50 µm i.d., 85 cm length
Background Electrolyte (BGE)50 mM ammonium (B1175870) acetate, pH 4.5
InjectionHydrodynamic, 50 mbar for 10 s
Separation Voltage25 kV
MS InterfaceSheath-liquid ESI
Sheath Liquid60:40 (v/v) Methanol:Water with 0.1% Formic Acid
Mass SpectrometerHigh-Resolution Time-of-Flight (HR-TOF)
Scan Range (m/z)100 - 1500

Hyphenated Techniques for Enhanced Sensitivity and Specificity

Hyphenated techniques, which involve the coupling of two or more analytical instruments, are indispensable for the comprehensive analysis of complex samples. rjpn.orgchemijournal.com Beyond CE-MS, other hyphenated methods offer significant advantages for the detection and quantification of this compound, primarily by combining a high-efficiency separation technique with a highly sensitive and specific detection method. ijpsjournal.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is arguably the most widely used hyphenated technique for peptide quantification in biological matrices. ijpsjournal.com Reversed-phase liquid chromatography (RPLC) is typically employed for the separation of this compound from other sample components based on its hydrophobicity. The separated peptide is then introduced into a tandem mass spectrometer (e.g., a triple quadrupole or a quadrupole-time-of-flight instrument). In MS/MS, the precursor ion corresponding to this compound is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach provides exceptional specificity and sensitivity, allowing for quantification at very low levels.

The choice of the appropriate hyphenated technique depends on the specific analytical challenge, including the concentration of this compound in the sample, the complexity of the matrix, and the required throughput. rjpn.org

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

TechniqueSeparation PrincipleDetectionKey Advantages
CE-MS Electrophoretic mobilityMSHigh efficiency, low sample volume, fast analysis
LC-MS/MS HydrophobicityMS/MSHigh sensitivity and specificity (MRM), well-established
2D-LC-MS Orthogonal mechanismsMSVery high resolving power for complex samples

Sample Preparation Techniques for Complex Biological Matrices

The successful analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates is critically dependent on the sample preparation step. nih.gov The primary goals of sample preparation are to remove interfering substances (e.g., proteins, salts, phospholipids), concentrate the analyte, and transfer it into a solvent compatible with the subsequent analytical technique. mdpi.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of peptides from biological fluids. mdpi.com For this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymer-based material) can be used. The sample is loaded onto the SPE cartridge, interfering substances are washed away, and the peptide is then eluted with an organic solvent. Mixed-mode SPE, which combines reversed-phase and ion-exchange properties, can offer enhanced selectivity.

Liquid-Liquid Extraction (LLE): LLE is another common technique for sample cleanup, although it can be more labor-intensive and use larger volumes of organic solvents compared to SPE. lcms.cz The choice of extraction solvent is crucial and depends on the polarity and solubility of this compound.

Protein Precipitation (PPT): For plasma or serum samples, protein precipitation is often the first step to remove the high abundance of proteins. lcms.cz This is typically achieved by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid). The precipitated proteins are then removed by centrifugation, and the supernatant containing this compound can be further processed.

Immunoaffinity Purification: For very low abundance peptides, immunoaffinity purification offers the highest degree of selectivity. This technique utilizes antibodies specific to this compound that are immobilized on a solid support. The sample is passed through the support, and only the target peptide is retained. After washing, the purified peptide is eluted.

The selection of an appropriate sample preparation method is a balance between recovery, purity, and throughput. researchgate.net For high-throughput applications, automated SPE systems in a 96-well plate format are often employed. lcms.cz

Table 3: Overview of Sample Preparation Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Differential partitioning between a solid and liquid phaseHigh recovery, good cleanup, can be automatedCan be method development intensive
Liquid-Liquid Extraction (LLE) Differential solubility in immiscible liquidsInexpensive, effective for some analytesLabor-intensive, large solvent volumes, emulsion formation
Protein Precipitation (PPT) Reduction of protein solubilitySimple, fast, inexpensiveNon-selective, may result in ion suppression in MS
Immunoaffinity Purification Specific antibody-antigen bindingVery high selectivity and purityCan be expensive, requires specific antibodies

Structural Characterization and Conformational Analysis of Pinmpa Nonapeptide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. springernature.com For a nonapeptide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to elucidate its stereochemistry and conformation.

Detailed analysis of a nonapeptide using 2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) allows for the assignment of proton resonances to specific amino acid residues within the peptide sequence. researchgate.net The NOESY experiment is particularly crucial as it provides information about protons that are close in space (typically < 5 Å), which helps in defining the peptide's secondary structure, such as the presence of β-turns or γ-bends. researchgate.net For instance, sequential HN-HN connectivities observed in a NOESY spectrum can indicate the propensity to form a bend in the peptide backbone. researchgate.net

The chemical shifts of the α-protons, when compared to their random coil values, can also provide insights into the secondary structure. researchgate.net Furthermore, the temperature coefficients of the amide protons can help identify hydrogen-bonded protons, which are indicative of stable secondary structures. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Data for a Hypothetical Nonapeptide

Residue HN (ppm) Hα (ppm) Side Chain Protons (ppm)
Tyr¹ 8.52 4.60 7.15, 6.85 (aromatic)
Met² 8.31 4.51 2.60, 2.10 (CH₂, S-CH₃)
Asp³ 8.45 4.75 2.85, 2.70 (CH₂)
Gly⁴ 8.38 3.97 -
Thr⁵ 8.10 4.35 4.20 (Hβ), 1.25 (CH₃)
Met⁶ 8.25 4.48 2.58, 2.08 (CH₂, S-CH₃)
Ser⁷ 8.18 4.39 3.90 (Hβ)
Gln⁸ 8.05 4.30 2.40, 2.15 (CH₂, CH₂)
Val⁹ 7.95 4.15 2.20 (Hβ), 1.00, 0.95 (CH₃)

This is an interactive data table. You can sort and filter the data.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the identity and purity of a synthetic peptide like a nonapeptide. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) would be used.

HRMS provides a highly accurate mass measurement of the intact peptide, which can be compared to its calculated theoretical mass to confirm its elemental composition. For a nonapeptide, this would involve verifying the presence of all expected atoms and the absence of unexpected modifications.

Tandem mass spectrometry (MS/MS) would then be used for fragmentation analysis to confirm the amino acid sequence. In an MS/MS experiment, the parent ion of the nonapeptide is isolated and fragmented, typically via collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are then analyzed to read the amino acid sequence from either the N-terminus (b-ions) or the C-terminus (y-ions). This provides definitive confirmation of the peptide's primary structure.

Table 2: Representative High-Resolution Mass Spectrometry Data for a Hypothetical Nonapeptide

Parameter Observed Value Theoretical Value
Molecular Formula C₄₂H₆₅N₁₁O₁₄S₂ C₄₂H₆₅N₁₁O₁₄S₂
Monoisotopic Mass 1027.4115 Da 1027.4113 Da
Mass Error 0.2 ppm -
Major y-ions observed y₁, y₂, y₃, y₄, y₅, y₆, y₇, y₈ -
Major b-ions observed b₂, b₃, b₄, b₅, b₆, b₇, b₈ -

This is an interactive data table. You can sort and filter the data.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum in the far-UV region (190-250 nm) is sensitive to the peptide's secondary structure content.

For a nonapeptide, the CD spectrum can reveal the presence of characteristic secondary structural elements such as α-helices, β-sheets, β-turns, or random coil conformations. nih.govnih.gov For instance, a spectrum with a deep minimum around 198 nm followed by a weaker, broader negative band could be indicative of a mixture of β-turn, β-strand, and random chain elements. researchgate.net Quantitative analysis of the CD spectra can provide an estimation of the percentage of each secondary structure element. nih.govnih.gov This analysis is often performed under various conditions (e.g., different solvents, temperatures) to assess the conformational stability and flexibility of the nonapeptide. nih.gov

Table 3: Representative Secondary Structure Content of a Hypothetical Nonapeptide from CD Spectra Analysis

Secondary Structure Percentage (%)
β-Turn 45
β-Strand 25
Random Coil 30
α-Helix 0

This is an interactive data table. You can sort and filter the data.

Advanced X-ray Crystallography or Cryo-Electron Microscopy for Three-Dimensional Structure Elucidation (if applicable for relevant complexes)

Determining the high-resolution three-dimensional structure of a small and potentially flexible nonapeptide by itself using X-ray crystallography can be challenging. nih.gov Crystallization is often the bottleneck, as small peptides may not readily form well-ordered crystals. However, if the nonapeptide can be co-crystallized with a larger binding partner, such as a protein or receptor, X-ray crystallography could provide an atomic-resolution view of the bound conformation. bibliotekanauki.pl This would involve obtaining a high-quality crystal of the complex and analyzing the X-ray diffraction pattern to calculate an electron density map, into which the structure of the nonapeptide is built and refined. nih.gov

Cryo-Electron Microscopy (cryo-EM) is generally more suited for larger macromolecules and complexes. elsevierpure.comnih.gov For a nonapeptide, cryo-EM would only be applicable if it were part of a significantly larger assembly (e.g., bound to a large protein complex or a nanoparticle). elsevierpure.com In such cases, single-particle cryo-EM could potentially resolve the structure of the entire complex, including the bound nonapeptide. elsevierpure.comnih.gov Cryo-electron tomography could also be used to study the structure of such complexes in a more native-like environment. elifesciences.orgelifesciences.org

Computational Chemistry and Molecular Dynamics Simulations for Conformational Sampling

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of peptides. nih.govnih.gov For a nonapeptide, MD simulations can provide insights into its dynamic behavior in solution, complementing the static picture that might be obtained from experimental methods. nih.gov

Starting from an initial conformation (which could be derived from NMR data or predicted), an MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. mdpi.com These simulations, often run for microseconds or longer, can reveal the different conformations the peptide adopts and the transitions between them. osti.govplos.org

Analysis of the MD trajectory can provide information on the stability of secondary structures, the flexibility of different regions of the peptide, and the network of intramolecular hydrogen bonds. nih.govnih.gov Free energy landscapes can be calculated to identify the most populated (i.e., most stable) conformational states of the nonapeptide. plos.org These computational approaches are invaluable for interpreting experimental data and for building a comprehensive model of the peptide's structure and dynamics. nih.gov

Biostability and Metabolic Fate of Pinmpa Nonapeptide in Research Models

In Vitro Stability Studies in Biological Fluids and Simulated Environments

No information is available regarding the stability of PinMPA-Nonapeptide in biological fluids such as plasma, serum, or cerebrospinal fluid. Similarly, there are no published studies on its stability in simulated environments like gastric or intestinal fluids.

Enzymatic Degradation Pathways and Metabolite Identification

There is no data available to characterize the enzymatic degradation pathways of this compound. The specific proteases or other enzymes that may be responsible for its metabolism have not been identified, and therefore, no metabolites have been characterized.

Investigation of Bioavailability and Distribution in Relevant Biological Systems

No research has been published detailing the bioavailability or distribution of this compound in in vitro cellular models or through ex vivo tissue analysis.

Future Research Trajectories and Broader Academic Implications

Development of Next-Generation Analytical Platforms for PinMPA-Nonapeptide

The evolution of analytical platforms is crucial for the rapid and accurate detection of this compound, a key biomarker for exposure to the nerve agent soman (B1219632). mdpi.com Current methodologies, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly sensitive and specific. rsc.orgresearchgate.net However, future research is focused on developing next-generation platforms that are faster, more portable, and capable of high-throughput analysis. rsc.orgnih.gov

Advancements in this area are expected to include the integration of microfluidic technologies, also known as lab-on-a-chip systems. bioprocessingsummit.com These platforms can automate sample preparation and analysis, significantly reducing the time and resources required for detection. nih.gov Furthermore, the development of novel ionization techniques and mass analyzers will likely enhance the sensitivity and resolution of mass spectrometry, allowing for the detection of even lower concentrations of this compound. bioprocessingsummit.com

Another promising avenue is the development of biosensor-based platforms. These could utilize antibodies or other biological recognition elements to specifically capture this compound, coupled with a transducer to generate a measurable signal. Such sensors could offer real-time or near-real-time analysis, which is critical in the event of a chemical attack. acs.orgimrpress.com The ultimate goal is to create robust, field-deployable analytical systems that can provide rapid and unequivocal identification of nerve agent exposure. nih.gov

Table 1: Comparison of Current and Future Analytical Platforms for this compound

Integration of this compound Studies into Multi-Omics Approaches

The study of this compound can be significantly enriched by its integration into multi-omics frameworks. biocommons.org.au Multi-omics combines data from various "omes," such as genomics, proteomics, transcriptomics, and metabolomics, to provide a more holistic understanding of a biological system. frontiersin.orgmdpi.com By contextualizing the presence and quantity of this compound within these broader molecular landscapes, researchers can gain deeper insights into the systemic effects of soman exposure.

For instance, proteomics can identify other proteins that are adducted by soman or whose expression levels change in response to exposure. Transcriptomics can reveal alterations in gene expression that are triggered by the nerve agent, providing clues about the cellular response pathways that are activated. youtube.com Metabolomics can identify changes in small molecule metabolites that result from the disruption of normal enzymatic activity. researchgate.net

Integrating these datasets can help to construct comprehensive models of the molecular pathophysiology of soman poisoning. europa.eu This integrated approach has the potential to uncover novel biomarkers of exposure, identify new therapeutic targets, and provide a more complete picture of the long-term health consequences of nerve agent exposure. mdpi.commdpi.com The use of advanced computational and bioinformatic tools will be essential for the analysis and interpretation of these large and complex multi-omics datasets. oxfordglobal.comsns.it

Potential for this compound as a Tool in Chemical Warfare Agent Countermeasure Research

The detection and quantification of this compound is a cornerstone of research into countermeasures for chemical warfare agents, particularly nerve agents. dergipark.org.tr The presence of this specific adduct serves as definitive proof of exposure to soman, which is crucial for both forensic and medical purposes. mdpi.com In the context of countermeasure development, this compound can be used as a primary endpoint to evaluate the efficacy of new therapeutic interventions.

For example, researchers developing new oxime reactivators, which are designed to cleave the nerve agent from acetylcholinesterase, can use the reduction in this compound levels as a measure of their drug's effectiveness. nih.gov Similarly, the development of bioscavengers, which are enzymes designed to bind to and neutralize nerve agents before they can reach their target, can be assessed by their ability to prevent the formation of this compound.

Furthermore, studying the formation and stability of this compound can provide valuable information for the development of prophylactic treatments. By understanding the kinetics of adduct formation, researchers can better design drugs that can protect acetylcholinesterase from inhibition by soman. The reliable detection of this compound is therefore an indispensable tool in the ongoing effort to develop more effective medical countermeasures against nerve agent poisoning. science.gov

Contribution to Fundamental Understanding of Enzyme-Inhibitor Interactions and Peptide Chemistry

The study of this compound provides a unique and valuable model system for investigating fundamental principles of enzyme-inhibitor interactions and peptide chemistry. The covalent modification of butyrylcholinesterase by soman represents a classic example of irreversible enzyme inhibition. nih.govlongdom.org Detailed analysis of the this compound adduct can provide insights into the precise molecular interactions that occur within the active site of the enzyme. mdpi.com

This includes understanding the role of specific amino acid residues in the binding and reaction with the organophosphorus inhibitor. mdpi.com Such information is not only relevant to the toxicology of nerve agents but also has broader implications for drug design and the study of enzyme mechanisms. nih.gov For instance, understanding how soman so effectively inhibits acetylcholinesterase can inform the development of inhibitors for other enzymes that are therapeutic targets.

From the perspective of peptide chemistry, the isolation and characterization of the this compound has driven the development of advanced analytical techniques for peptide analysis. wikipedia.orgnih.gov The challenges associated with detecting and sequencing this modified nonapeptide have spurred innovations in mass spectrometry and chromatographic separation methods. unit.no These advancements have applications far beyond the field of toxicology, benefiting the broader fields of proteomics and peptide science. The study of this specific nonapeptide, therefore, contributes significantly to our fundamental understanding of the structure, function, and analysis of peptides and their interactions with other molecules. americanpeptidesociety.orgnih.gov

Table 2: Compound Names Mentioned in the Article

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural integrity and purity of PinMPA-Nonapeptide?

  • Methodological Answer: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for validating peptide purity and confirming amino acid sequences. For example, reverse-phase HPLC with UV detection at 214 nm can assess purity (>95% is typical for in vitro assays), while electrospray ionization (ESI)-MS provides molecular weight verification . Researchers should cross-reference these with synthesized peptide certificates of analysis (CoA) and include retention time reproducibility in protocols to ensure batch-to-batch consistency.

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

  • Methodological Answer: Stability studies should include accelerated degradation assays (e.g., exposure to pH 2–9, elevated temperatures, or enzymatic digestion with proteases). Use circular dichroism (CD) spectroscopy to monitor secondary structural changes and liquid chromatography-tandem MS (LC-MS/MS) to identify degradation products. Include controls such as bovine serum albumin (BSA) to validate assay conditions .

Q. What criteria define appropriate peptide solubility for cellular uptake studies?

  • Methodological Answer: Solubility depends on amino acid composition and terminal modifications (e.g., acetylation or amidation). Pre-dissolve peptides in sterile water or dimethyl sulfoxide (DMSO) at 1–10 mM, followed by dilution in buffered solutions. Measure turbidity via dynamic light scattering (DLS) to confirm monodisperse solutions. For hydrophobic peptides, use co-solvents like polyethylene glycol (PEG) .

Advanced Research Questions

Q. How can discrepancies between in vitro binding affinity and in vivo activity data for this compound be resolved?

  • Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., buffer ionic strength, temperature) or biological model relevance. Perform orthogonal validation using surface plasmon resonance (SPR) for kinetic binding analysis and live-cell imaging to assess intracellular localization. Compare results with literature-reported values for similar peptides to identify methodological biases .

Q. What strategies optimize solid-phase synthesis (SPS) yield for this compound with challenging amino acid sequences?

  • Methodological Answer: For sequences prone to aggregation (e.g., those with hydrophobic or β-sheet-forming residues), use low-loading resins, optimized coupling agents (e.g., HATU over HBTU), and pseudoproline dipeptides to disrupt secondary structures. Monitor real-time synthesis efficiency via ninhydrin tests and adjust deprotection times. Post-synthesis, employ two-step purification (size exclusion followed by HPLC) .

Q. How should researchers integrate multi-omics data to elucidate the mechanism of action of this compound?

  • Methodological Answer: Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated vs. untreated cells. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify perturbed networks. Validate hypotheses with CRISPR-Cas9 knockouts of target genes and functional assays (e.g., apoptosis or proliferation assays). Address contradictory findings by stratifying data based on cell type or dosage .

Data Management and Reproducibility

Q. What steps ensure reproducibility of this compound research across laboratories?

  • Methodological Answer: Adopt a detailed data management plan (DMP) specifying protocols for raw data storage (e.g., cloud repositories with FAIR principles), metadata annotation (e.g., peptide batch numbers, instrument calibration logs), and version control. Share synthetic protocols and analytical parameters (e.g., HPLC gradients) via platforms like Zenodo or institutional databases .

Q. How can conflicting results in peptide stability studies be systematically analyzed?

  • Methodological Answer: Apply failure mode and effects analysis (FMEA) to identify variables (e.g., storage temperature, lyophilization cycles) contributing to instability. Use multivariate statistical tools (e.g., principal component analysis) to correlate degradation patterns with experimental conditions. Replicate studies in independent labs using harmonized protocols .

Ethical and Compliance Considerations

Q. What documentation is required for human subject studies involving this compound derivatives?

  • Methodological Answer: Submit validated instruments (e.g., toxicity assessment questionnaires, pharmacokinetic sampling schedules) to ethics boards. Include CoA for peptide batches, stability data under study conditions, and adverse event monitoring plans. Reference NIH guidelines for data sharing and preservation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.